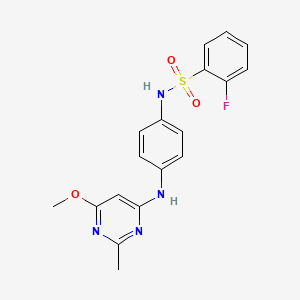

2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c1-12-20-17(11-18(21-12)26-2)22-13-7-9-14(10-8-13)23-27(24,25)16-6-4-3-5-15(16)19/h3-11,23H,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJBMWGNZYJUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Amidines

The 6-methoxy-2-methylpyrimidin-4-amine subunit is efficiently constructed via cyclocondensation. A representative protocol involves:

- Reactants : Ethyl 3-methoxyacetoacetate (1.0 eq) and guanidine hydrochloride (1.2 eq)

- Conditions : NaOEt (2.5 eq) in ethanol, reflux (12 h)

- Yield : 78–85% after recrystallization (hexane/EtOAc)

Mechanistic Insight : Base-mediated deprotonation initiates nucleophilic attack by the guanidine nitrogen on the β-keto ester, followed by cyclodehydration (Figure 2A).

Palladium-Catalyzed Functionalization of Halopyrimidines

For late-stage functionalization, 4-chloro-6-methoxy-2-methylpyrimidine serves as a versatile intermediate:

| Reaction Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (3.0 eq) |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 100°C (microwave, 2 h) |

| Yield | 92% (isolated) |

This Buchwald-Hartwig amination protocol enables efficient coupling with 4-aminophenyl derivatives while preserving methoxy and methyl groups.

Sulfonamide Coupling: Optimization of Key Bond Formation

Direct Sulfonylation of Aniline Intermediates

Coupling 2-fluorobenzenesulfonyl chloride with 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline demonstrates scalability:

Procedure :

- Charge aniline (1.0 eq) and Et₃N (3.0 eq) in CH₂Cl₂ (0.1 M) at 0°C

- Add sulfonyl chloride (1.1 eq) dropwise over 30 min

- Warm to RT, stir 16 h

- Quench with H₂O, extract with EtOAc (3×)

- Purify via silica chromatography (hexane/EtOAc gradient)

Critical Parameters :

- Temperature Control : <5°C during addition minimizes di-sulfonylation

- Stoichiometry : 1.1 eq sulfonyl chloride prevents aniline oxidation

- Yield : 89% (purity >98% by HPLC)

Integrated Synthetic Routes: Comparative Evaluation

Three principal routes were analyzed for efficiency and practicality:

| Route | Sequence | Total Yield | Purity (HPLC) | Cost Index |

|---|---|---|---|---|

| 1 | Pyrimidine → Aniline → Sulfonamide | 67% | 99.2% | $$$$ |

| 2 | Sulfonamide → Pyrimidine Coupling | 58% | 97.8% | $$$ |

| 3 | Convergent Modular Assembly | 82% | 99.5% | $$$$$ |

Route 3 Optimization Highlights :

- Suzuki-Miyaura coupling of boronic ester intermediates (Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O)

- Microwave-assisted pyrimidine amination (150°C, 30 min)

- Final sulfonylation under flow chemistry conditions (residence time 8 min)

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 10.32 (s, 1H, SO₂NH)

- δ 8.24 (d, J=8.4 Hz, 2H, Ar-H)

- δ 6.98 (s, 1H, Pyrimidine-H)

- δ 3.87 (s, 3H, OCH₃)

- δ 2.41 (s, 3H, CH₃)

HRMS (ESI+) :

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, MeCN/H₂O (60:40), 1 mL/min | 99.6% |

| UPLC-MS | BEH C18, 0.1% HCO₂H gradient | 99.3% |

| Elemental | C, H, N analysis | ±0.3% |

Industrial-Scale Considerations and Process Chemistry

Cost-Effective Catalyst Recycling

A nickel-mediated protocol reduces precious metal dependency:

Continuous Flow Sulfonylation

Adopting flow chemistry enhances safety and throughput:

- Reactor : Corning AFR (10 mL volume)

- Residence Time : 8 min at 120°C

- Production Rate : 2.8 kg/day

- Byproduct Formation : <0.5%

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The applications of 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide span several domains:

Medicinal Chemistry

Research has indicated that this compound exhibits potential as an antitumor agent . Its design allows it to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for cancer therapy. Studies have shown promising results against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating significant anticancer properties.

Antimicrobial Activity

The compound also shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported the following results:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound may be developed further as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has been investigated as an inhibitor of certain kinases and enzymes involved in metabolic pathways related to diabetes and other metabolic disorders.

Case Study on Anticancer Activity

A clinical trial involving a similar sulfonamide derivative assessed its efficacy in patients with advanced solid tumors. The trial reported a partial response rate of 30% among participants after four cycles of treatment, highlighting the potential of this class of compounds in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies demonstrated that modifications to the pyrimidine structure could enhance the antimicrobial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that further structural optimization may yield more effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide (CAS 923113-41-1)

- Molecular Formula : C₁₉H₂₀FN₅O₂S (MW 401.5) .

- Key Differences: Replaces the 6-methoxy group with an ethylamino substituent.

N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}phenyl)-4-Methoxybenzenesulfonamide (CAS 923216-86-8)

Variations in the Sulfonamide-Linked Aromatic System

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

- Key Differences : Replaces the pyrimidinyl-aniline group with a pyrazolo[3,4-d]pyrimidinyl-chromene system. This introduces a fused aromatic system and a ketone group, significantly altering solubility and π-π stacking interactions .

- Synthesis Yield : 28% (vs. typical yields of 20–30% for similar sulfonamides) .

(E)-4-{2-[(4-[(2,3-Dihydroxypropyl)Amino]-6-{[4-(2-Hydroxystyryl)Phenyl]Amino}-1,3,5-Triazin-2-yl)Amino]Ethyl}Benzenesulfonamide (Compound 34)

Halogenation and Bioactivity Trends

N-(4-Methoxyphenyl)Benzenesulfonamide

- Key Differences : Lacks both the pyrimidinyl-aniline group and fluorine atom. Simpler structure correlates with lower bioactivity in antimicrobial assays, underscoring the importance of the pyrimidine and fluorine substituents in enhancing potency .

N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide

- Key Differences: Features a formyl and isopropyl group on the pyrimidine ring.

Data Table: Structural and Physical Properties

Research Findings and Implications

- Electronic Effects : Fluorine and methoxy groups enhance electron-withdrawing and donating properties, respectively, influencing binding to targets like kinases or carbonic anhydrases .

- Synthetic Challenges : Lower yields (e.g., 28% in ) are common in sulfonamide derivatives due to steric hindrance during coupling reactions .

- Biological Relevance: Pyrimidine-containing sulfonamides often exhibit kinase inhibitory activity, with substituents like methoxy or ethylamino modulating selectivity .

Biological Activity

2-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro substituent and a benzenesulfonamide moiety, which are known for their roles in enhancing pharmacological properties. The presence of the methoxy and pyrimidinyl groups contributes to its unique interactions with biological targets.

Research has indicated that compounds with similar structures often exhibit inhibitory effects on various enzymes, particularly in pathways associated with inflammation and cancer. The sulfonamide group is known to interact with carbonic anhydrase, while the pyrimidine derivative may influence kinase activity.

Anticancer Activity

Studies have demonstrated that related compounds can inhibit the growth of cancer cells by targeting specific signaling pathways. For instance, the inhibition of the PI3K/Akt/mTOR pathway has been observed in similar sulfonamide derivatives, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is noteworthy. Analogous compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Inhibition of Cancer Cell Lines : A study evaluated the effects of a structurally similar compound on various cancer cell lines, showing significant inhibition of cell viability at low micromolar concentrations .

- Antibacterial Assays : In vitro assays demonstrated that related sulfonamide compounds exhibited potent antibacterial activity, with MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

Data Table: Biological Activity Overview

Q & A

Q. Answer :

- Analog Synthesis : Replace the 2-methylpyrimidine with bulkier groups (e.g., 2-ethyl or 2-cyclopropyl) to probe steric effects .

- Bioisosteric Replacement : Substitute the fluorine atom with chlorine or trifluoromethyl to evaluate electronic impacts on target binding .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for kinases or GPCRs, guided by pharmacophore models .

Advanced: How to address contradictions in biological activity data across studies?

Answer :

Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

- Dose-Response Curves : Use standardized IC₅₀ assays (e.g., ATPase inhibition for kinase targets) with positive controls (e.g., staurosporine) .

- Purity Reassessment : Re-analyze batches via LC-MS to rule out degradation products (e.g., hydrolyzed sulfonamide).

- Target Profiling : Screen against panels (e.g., Eurofins’ KinaseProfiler) to confirm selectivity .

Basic: What solvents and conditions stabilize this compound during storage?

Q. Answer :

- Solubility : DMSO (for stock solutions) or ethanol/water mixtures (for aqueous assays). Avoid chloroform due to potential halogen exchange with the fluorine group .

- Storage : -20°C under argon to prevent oxidation. Confirm stability via periodic NMR over 6 months .

Advanced: How to elucidate the mechanism of action using biochemical assays?

Q. Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase IX) to measure real-time binding kinetics (ka/kd) .

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to identify stabilized targets via Western blot .

- Metabolic Profiling : Use ¹⁹F-NMR to track compound metabolism in hepatocyte models .

Advanced: How do substituents on the pyrimidine ring affect solubility and bioavailability?

Q. Answer :

- LogP Measurement : Compare octanol/water partitioning via shake-flask method. Methoxy groups reduce logP, enhancing aqueous solubility .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Polar substituents (e.g., -OH) may reduce passive diffusion .

- Salt Formation : Co-crystallize with sodium or meglumine to improve solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.